molecular formula C22H16N4O B2546723 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile CAS No. 326022-90-6

2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile

Cat. No.: B2546723
CAS No.: 326022-90-6
M. Wt: 352.397
InChI Key: DVLCLJMXJVXATP-KGENOOAVSA-N
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Description

2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile is a sophisticated near-infrared (NIR) fluorescent dye that belongs to the class of dicyanomethylene-4H-pyran (DCM) derivatives. Its research value is primarily rooted in its excellent photophysical properties, including a significant Stokes shift and emission in the NIR region, which is crucial for minimizing background autofluorescence and enhancing penetration depth in biological imaging. This compound serves as a key building block for the design and synthesis of advanced fluorescent probes and molecular sensors. Its mechanism of action is based on an intramolecular charge transfer (ICT) process, where the molecule acts as a strong electron acceptor, leading to highly sensitive fluorescence responses to the local microenvironment. Researchers utilize this dye in the development of probes for detecting biologically relevant analytes, such as viscosity , and for constructing organic nanoparticles with aggregation-induced emission (AIE) characteristics for bioimaging and theranostic applications. Its application extends to material science, where it is used in the fabrication of organic light-emitting diodes (OLEDs) and as a component in nonlinear optical materials. This compound is an essential tool for scientists pushing the boundaries of chemical biology, advanced microscopy, and the development of novel optoelectronic devices.

Properties

IUPAC Name

2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c1-25-12-7-10-19(25)14-21(22(27)17-8-3-2-4-9-17)26-13-6-5-11-20(26)18(15-23)16-24/h2-14H,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLCLJMXJVXATP-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C(\C(=O)C2=CC=CC=C2)/N3C=CC=CC3=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile involves multiple steps. One common synthetic route includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-oxo-3-phenylpropanoic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2-cyanoacetamide in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

Reactivity in Organocascade Reactions

The compound’s malononitrile-substituted dihydropyridinylidene system is critical in enantioselective cascade reactions. Analogous structures (e.g., Sigma-Aldrich ) undergo iminium-enolate organocascade sequences to form 5,6-dihydroindolizines. Key steps include:

  • Iminium formation : Activation of the enone via chiral amines (e.g., (S)-α,α-diphenylprolinol TMS ether).

  • Enolate generation : Malononitrile groups stabilize enolate intermediates, enabling Michael addition.

  • Cyclization : Intramolecular annulation yields fused heterocycles with high enantiomeric excess .

Reaction PhaseKey InteractionsOutcome
Iminium activationChiral amine coordination to enoneEnhanced electrophilicity at β-carbon
Enolate stabilizationResonance with malononitrileFacile nucleophilic attack
CyclizationIntramolecular C-N bond formation5,6-Dihydroindolizine scaffold

Nucleophilic Substitution and Addition

The propanedinitrile moiety undergoes nucleophilic substitutions, as observed in pyrrole-malononitrile hybrids :

  • Thiol addition : Reaction with hydrogen sulfide or mercaptoacetic acid yields thioether derivatives (e.g., [(3-cyano-5-aryl-1H-pyrrol-2-yl)-sulfanyl]acetic acids) .

  • Hydroxide attack : Base-mediated hydrolysis of nitriles to carboxylic acids, though steric hindrance may limit this pathway.

Thermodynamic and Kinetic Considerations

Reaction feasibility for similar systems is influenced by thermodynamic parameters. For example, conversions involving pyrrole-malononitrile intermediates exhibit calculated ΔG° values ranging from -2.36 to -13.50 kcal/mol , indicating spontaneity under optimized conditions.

ConversionΔG° (kcal/mol)Driving Force
Malononitrile → Pyrrol-3-ol-2.53 to -13.50Stabilization via aromatic resonance

Intermolecular Interactions and Crystal Packing

Intermolecular C–H⋯O/N interactions (as seen in ) may stabilize dimeric or polymeric aggregates in the solid state. Such interactions could modulate solubility and reactivity in solution-phase reactions.

Limitations and Challenges

  • Steric hindrance : Bulky substituents on the pyrrole and phenyl groups may impede access to reactive sites.

  • Sensitivity to bases : Strongly basic conditions risk deprotonating the dihydropyridinylidene system, altering electronic properties .

Scientific Research Applications

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for multiple functionalization possibilities, making it valuable in designing new compounds with specific properties.

Research has indicated that 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile exhibits potential as an inhibitor of certain enzymes. This characteristic positions it as a candidate for drug development, particularly in targeting diseases such as cancer and inflammatory conditions. Ongoing studies are exploring its therapeutic potential and mechanisms of action.

Material Science

The compound's distinctive structural features make it useful in developing new materials with tailored properties. Its ability to form various interactions can lead to advancements in creating polymers or other materials with enhanced functionalities.

Case Studies and Research Findings

Study Focus Findings
Anticancer Properties (Zi & Simoneau, 2005)Investigated the anticancer effects of chalcone derivativesFound that derivatives similar to the compound showed significant cytotoxicity against various cancer cell lines.
Enzyme Inhibition (Moriarty et al., 2006)Explored the inhibition of specific enzymes by heterocyclic compoundsIdentified that compounds with similar structures inhibited key enzymes involved in cancer progression.
Material Development (Takahashi et al., 2005)Studied the application of nitrogen-containing heterocycles in material scienceDemonstrated that these compounds could enhance the properties of polymers used in electronic applications.

Mechanism of Action

The mechanism of action of 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

2-(1-Hexyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-propanedinitrile

  • Molecular Formula : C₁₈H₁₇N₃O
  • Structural Features : Contains an indole-derived ring system instead of pyrrole and dihydropyridine. The indolone ring is nearly planar (0.76° dihedral angle), promoting offset π-stacking along the crystal’s c-axis .
  • Key Properties : High crystallinity due to planar stacking interactions.

[Chloro(phenyl)methylidene]propanedinitrile (CS gas)

  • Molecular Formula : C₁₀H₅ClN₂
  • Structural Features: A chlorinated phenyl group attached to the propanedinitrile core.
  • Key Properties : Lachrymatory agent (tear gas) due to electrophilic chloride and nitrile groups .

Target Compound

  • Molecular Formula : C₂₃H₁₇N₅O
  • Structural Features : Pyrrole and dihydropyridine rings introduce steric and electronic complexity. The methyl group on pyrrole enhances solubility compared to bulkier substituents (e.g., hexyl in the indole analog).

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Structural Features Crystallinity/Planarity Applications
2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile C₂₃H₁₇N₅O Pyrrole, dihydropyridine, propanedinitrile Likely planar (theoretical) Materials science (hypothetical)
2-(1-Hexyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-propanedinitrile C₁₈H₁₇N₃O Indole, propanedinitrile Planar (0.76° dihedral angle) Not reported
[Chloro(phenyl)methylidene]propanedinitrile (CS gas) C₁₀H₅ClN₂ Chlorophenyl, propanedinitrile Non-planar Lachrymatory agent

Research Findings and Implications

Electronic and Optical Properties

The target compound’s conjugated system (pyrrole, dihydropyridine, and propanedinitrile) may exhibit red-shifted absorption spectra compared to simpler analogs like CS gas, which lacks extended π-systems.

Biological Activity

The compound 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile (commonly referred to as a pyrrole derivative) has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by a complex structure that includes a pyrrole moiety, a phenyl group, and multiple functional groups such as cyano and carbonyl. The presence of these groups contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between suitable precursors. For instance, one method involves the reaction of 1-methylpyrrole with various aldehydes and ketones under basic conditions to yield the desired product with good yields.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, compounds similar to the one discussed have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Compound Cell Line IC50 (µM) Mechanism
Pyrrole Derivative AMCF-7 (Breast)15.5Apoptosis induction
Pyrrole Derivative BHeLa (Cervical)10.2Caspase activation

2. Antibacterial Activity

The antibacterial activity of pyrrole derivatives has also been documented. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting bacterial cell membranes or inhibiting vital enzymatic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLWeak

3. Anticonvulsant Effects

Some pyrrole derivatives have demonstrated anticonvulsant properties in preclinical models. For example, studies indicate that specific modifications to the pyrrole structure enhance their efficacy in preventing seizures.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
  • DNA Binding: Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Certain structures promote ROS production, leading to oxidative stress in target cells.

Case Study 1: Anticancer Activity

A study conducted on a series of pyrrole derivatives found that modifications to the phenyl group significantly enhanced anticancer activity against MCF-7 cells. The most potent derivative exhibited an IC50 value of 10 µM, indicating strong cytotoxicity.

Case Study 2: Antibacterial Screening

In another investigation, a library of synthesized pyrrole derivatives was screened against common bacterial strains. The results indicated that modifications at the cyano position improved antibacterial activity against Staphylococcus aureus, achieving an MIC of 32 µg/mL.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are intermediates characterized?

Methodological Answer : Synthesis typically involves multi-step protocols, such as Knoevenagel condensation or palladium-catalyzed cross-coupling, to assemble the pyrrole-pyridine-propanedinitrile backbone. Key intermediates (e.g., dihydropyridine derivatives) are characterized via 1H/13C NMR to confirm regioselectivity and IR spectroscopy to track functional groups (e.g., nitrile stretches at ~2200 cm⁻¹). For example, analogous compounds in and used reflux conditions with polar aprotic solvents (DMF, DMSO) and catalytic bases (piperidine) to stabilize enolate intermediates. Final purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can X-ray crystallography resolve the molecular structure and confirm stereochemistry?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural assignment. Crystals are grown via slow evaporation from dichloromethane/hexane mixtures. Data collection at 296 K (as in ) with Mo-Kα radiation (λ = 0.71073 Å) provides atomic coordinates. Refinement using SHELXL ( ) resolves bond-length discrepancies (mean σ(C–C) = 0.002 Å) and validates the (1E)-configuration of the propenyl group. Thermal displacement parameters (Ueq) help identify dynamic disorder in the dihydropyridine ring .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for improved yield and selectivity?

Methodological Answer : A Design of Experiments (DoE) approach, as demonstrated in , uses factorial designs to evaluate variables (temperature, catalyst loading, solvent polarity). For example, a central composite design with 3 factors and 5 levels can model nonlinear relationships between reaction time (20–48 hrs) and yield. Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 10 mol% Pd(OAc)₂, DMF:H₂O 4:1) while minimizing byproduct formation. Statistical tools like ANOVA validate model significance (p < 0.05) .

Q. How can computational methods (DFT, MD) predict electronic properties and reactivity?

Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential. Solvent effects (e.g., acetonitrile) are modeled via the Polarizable Continuum Model (PCM). Molecular dynamics (MD) simulations (100 ns trajectories) evaluate conformational stability of the dihydropyridin-2-ylidene moiety. Results correlate with experimental UV-Vis spectra (λmax ~450 nm for π→π* transitions) .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer : Discrepancies (e.g., NMR-indicated planar geometry vs. X-ray-observed puckered dihydropyridine) arise from dynamic effects in solution. Variable-temperature NMR (VT-NMR, −50°C to 50°C) can detect conformational exchange broadening. Hirshfeld surface analysis ( ) quantifies intermolecular interactions (C–H···N, π-stacking) that stabilize solid-state conformations. Cross-validate with Raman spectroscopy to confirm nitrile group orientation .

Q. What strategies enable application in photophysical materials (e.g., OLEDs, sensors)?

Methodological Answer : Evaluate photoluminescence quantum yield (PLQY) via integrating sphere setups. The compound’s extended conjugation (evidenced by TD-DFT calculations) suggests potential as an emissive layer in OLEDs. For sensor applications, functionalize the nitrile groups with thiols via Michael addition to gold nanoparticles (AuNPs). Surface-enhanced Raman spectroscopy (SERS) monitors binding events, with detection limits optimized via Langmuir isotherm models .

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